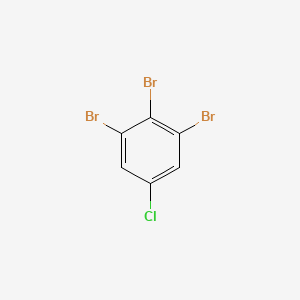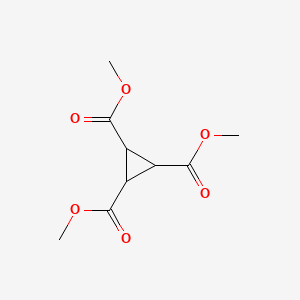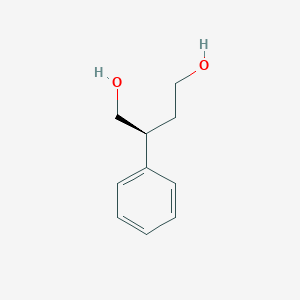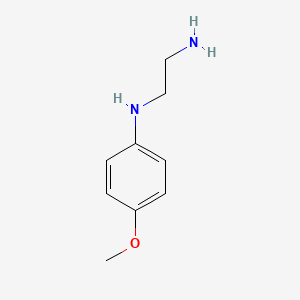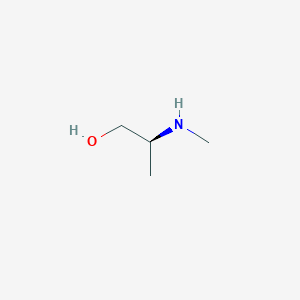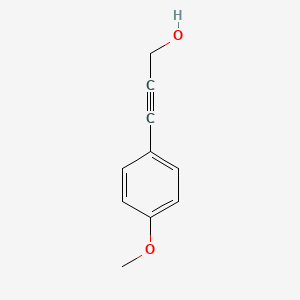
3-(4-Methoxyphenyl)prop-2-yn-1-ol
Übersicht
Beschreibung
3-(4-Methoxyphenyl)prop-2-yn-1-ol is a chemical compound with the molecular formula C10H10O2 . It has an average mass of 162.185 Da and a monoisotopic mass of 162.068085 Da .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H10O2/c1-12-10-6-4-9(5-7-10)3-2-8-11/h4-7,11H,8H2,1H3 . This indicates the presence of 10 carbon atoms, 10 hydrogen atoms, and 2 oxygen atoms in the molecule .Physical And Chemical Properties Analysis
This compound has a density of 1.1±0.1 g/cm3, a boiling point of 285.5±25.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.6 mmHg at 25°C . It has an enthalpy of vaporization of 55.4±3.0 kJ/mol and a flash point of 127.4±17.4 °C . The compound has a molar refractivity of 46.6±0.4 cm3, a polar surface area of 29 Å2, and a molar volume of 142.6±5.0 cm3 .Wissenschaftliche Forschungsanwendungen
-
Synthesis and Characterization
- Field : Chemistry
- Application : “3-(4-Methoxyphenyl)prop-2-yn-1-ol” is a chemical compound with the molecular formula C10H10O2 . It’s used in the synthesis of other compounds .
- Method : The specific methods of synthesis would depend on the desired end product. One common method might involve oxidation .
- Results : The results of the synthesis would be a new compound with properties dependent on the specific reaction conditions and other reactants .
-
Antimicrobial Study
- Field : Biomedical Sciences
- Application : A compound similar to “3-(4-Methoxyphenyl)prop-2-yn-1-ol”, known as “(2E)-3-(2,6-dichlorophenyl)-1-(4-methoxyphenyl)-prop-2-en-1-one”, has been synthesized and studied for its antimicrobial properties .
- Method : The compound was synthesized and its structure was characterized using various techniques like FT-IR, UV–visible, 1H NMR, HRMS . It was then tested for antimicrobial activity .
- Results : The synthesized compound showed moderate antimicrobial activity against selected pathogens .
-
Chemical Intermediate
- Field : Organic Chemistry
- Application : “3-(4-Methoxyphenyl)prop-2-yn-1-ol” is often used as a chemical intermediate in the synthesis of more complex molecules .
- Method : The specific methods would depend on the desired end product. It could involve various organic reactions such as substitution, addition, or elimination .
- Results : The results would be a new compound with properties dependent on the specific reaction conditions and other reactants .
-
Oxidation to Aldehyde
- Field : Organic Chemistry
- Application : “3-(4-Methoxyphenyl)prop-2-yn-1-ol” can be oxidized to form “3-(4-Methoxyphenyl)propiolaldehyde” using an oxoammonium salt .
- Method : The alcohol (2.75 g, 0.01696 mol, 1 equiv) and DCM (170 mL, 0.1M in the alcohol) were mixed. Then, 4-acetamido-2,2,6,6-tetramethylpiperidine-1-oxoammonium tetrafluoroborate (5.34 g, 0.01780 mol, 1.05 equiv.) was added followed by 2.75 g of SiO2 . The mixture was stirred for 24 hours at room temperature .
- Results : The oxidation resulted in the formation of the aldehyde (1.72 g, 63%) as a tan solid .
-
Pharmaceutical Research
- Field : Pharmaceutical Sciences
- Application : Compounds similar to “3-(4-Methoxyphenyl)prop-2-yn-1-ol” have been used in pharmaceutical research . They may be used as building blocks in the synthesis of potential therapeutic agents .
- Method : The specific methods would depend on the desired end product and the specific research goals .
- Results : The results would be new potential therapeutic agents with properties dependent on the specific reaction conditions and other reactants .
-
Material Science
- Field : Material Science
- Application : “3-(4-Methoxyphenyl)prop-2-yn-1-ol” could potentially be used in the synthesis of new materials .
- Method : The specific methods would depend on the desired end product and the specific research goals .
- Results : The results would be new materials with properties dependent on the specific reaction conditions and other reactants .
Eigenschaften
IUPAC Name |
3-(4-methoxyphenyl)prop-2-yn-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2/c1-12-10-6-4-9(5-7-10)3-2-8-11/h4-7,11H,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUSLWESCFPXNRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C#CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50475628 | |
| Record name | 3-(4-methoxyphenyl)prop-2-yn-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50475628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Methoxyphenyl)prop-2-yn-1-ol | |
CAS RN |
37614-59-8 | |
| Record name | 3-(4-methoxyphenyl)prop-2-yn-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50475628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

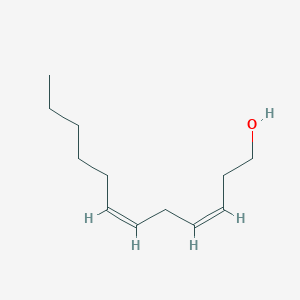
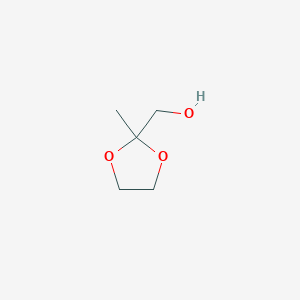

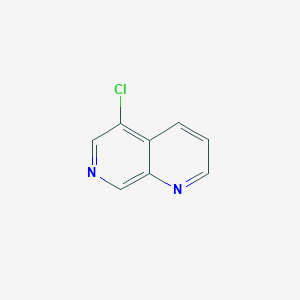
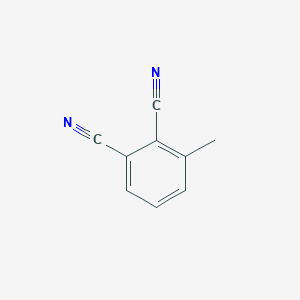
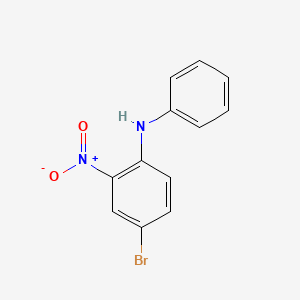
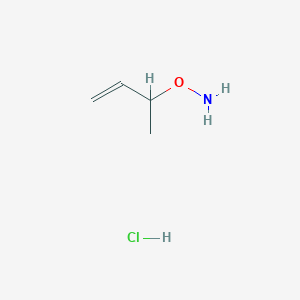
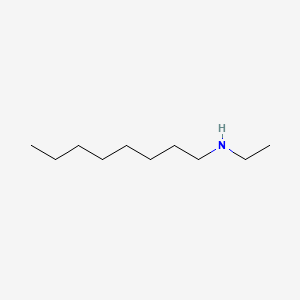
![5-Nitrobenzo[d]isoxazol-3-ol](/img/structure/B1601002.png)
